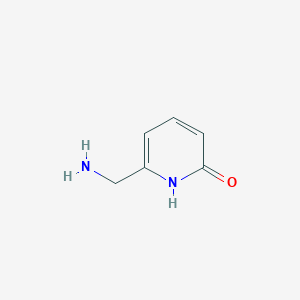

6-(Aminomethyl)pyridin-2(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-(aminomethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZOMHCWFJAZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301953 | |

| Record name | 6-(Aminomethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-62-5 | |

| Record name | 6-(Aminomethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131052-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Aminomethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Approaches for the Synthesis of 6 Aminomethyl Pyridin 2 1h One

Retrosynthetic Analysis of the 6-(Aminomethyl)pyridin-2(1H)-one Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves conceptually deconstructing a target molecule into a series of simpler precursor structures, ultimately leading to readily available starting materials. amazonaws.comadvancechemjournal.com For this compound, the analysis reveals several logical disconnections.

The primary disconnection targets the C-N bond of the aminomethyl group, a common strategy for simplifying amines. This leads to a synthon representing a 6-(halomethyl) or 6-(hydroxymethyl)pyridin-2(1H)-one intermediate and an ammonia equivalent. This approach isolates the challenge of installing the C-6 substituent from the formation of the heterocyclic core.

A more fundamental disconnection breaks the bonds forming the pyridinone ring itself. Two principal retrosynthetic pathways emerge for the core structure:

Cyclization Pathway: Disconnecting the N1-C6 and C4-C5 bonds, for example, suggests a condensation reaction between a 1,3-dicarbonyl compound (or equivalent) and a nitrogen-containing component like cyanoacetamide. This is characteristic of classical pyridone syntheses such as the Guareschi-Thorpe condensation. advancechemjournal.combeilstein-journals.org

Pyridine (B92270) Modification Pathway: The target molecule can be viewed as an oxidized and functionalized pyridine. This suggests a retrosynthetic route starting from a pre-formed, suitably substituted pyridine ring, such as 2-amino-6-methylpyridine or 2-chloro-6-methylpyridine, which would then undergo oxidation or rearrangement to form the pyridinone, followed by functionalization of the methyl group.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections, outlining a logical progression from simple precursors to the final target compound.

Established Synthetic Pathways to the Pyridin-2(1H)-one Core Structure

The construction of the central pyridin-2(1H)-one ring is the cornerstone of the synthesis. Two major strategies have been extensively developed: building the ring through cyclization reactions and modifying existing pyridine systems. nih.gov

The de novo synthesis of the pyridin-2(1H)-one ring from acyclic precursors is a versatile and widely used approach. These methods often involve the condensation of two or more simple molecules to build the heterocyclic scaffold. nih.gov

One of the most established methods is the Guareschi-Thorpe condensation , which typically involves the reaction of a 1,3-diketone with cyanoacetamide in the presence of a base, leading to highly substituted 2-pyridones. beilstein-journals.org A related approach involves the reaction of enaminones with active methylene (B1212753) compounds like malononitrile. researchgate.net These reactions proceed through a sequence of Michael addition, intramolecular cyclization, and subsequent dehydration or elimination to yield the stable pyridinone ring.

Another common strategy is the transformation of 2H-pyran-2-one (2-pyrone) derivatives. 2-Pyrones can be synthesized from precursors like malic acid and then converted to the corresponding pyridin-2(1H)-ones by reaction with ammonia or primary amines, effectively replacing the ring oxygen with a nitrogen atom. beilstein-journals.orgnih.gov

| Cyclization Strategy | Precursors | Typical Conditions | Reference |

| Guareschi-Thorpe Condensation | 1,3-Diketone + Cyanoacetamide | Basic catalyst (e.g., piperidine) | beilstein-journals.org |

| Enaminone Cyclization | Enaminone + Malononitrile | Basic catalyst (e.g., K2CO3) | researchgate.net |

| 2-Pyrone Transformation | 2H-Pyran-2-one derivative + Ammonia | Heating in a suitable solvent | beilstein-journals.orgnih.gov |

| One-Pot Synthesis | Dimethyl 3-oxopentanedioate + Amine | L-proline catalyst | nih.gov |

An alternative to building the ring from scratch is to modify a pre-existing pyridine ring. This approach is advantageous when appropriately substituted pyridines are readily available. The most common transformation is the oxidation of a pyridine to a pyridine-N-oxide, followed by a rearrangement reaction. chemrxiv.org

For instance, a 2-substituted pyridine can be oxidized using an agent like hydrogen peroxide or m-CPBA to form the corresponding N-oxide. Subsequent treatment with acetic anhydride can induce a rearrangement to yield a 2-acetoxypyridine, which can then be hydrolyzed to the desired pyridin-2(1H)-one. nih.gov Direct oxidation of pyridines to pyridinones can also be achieved but often requires harsh conditions and may lack regioselectivity.

| Modification Strategy | Starting Material | Key Reagents | Intermediate | Reference |

| N-Oxide Rearrangement | 2-Substituted Pyridine | 1. m-CPBA or H₂O₂ 2. Acetic Anhydride (Ac₂O) | Pyridine-N-oxide | nih.govchemrxiv.org |

| Direct Oxidation | 2-Halopyridine | Strong oxidizing agents/hydroxide | N/A | nih.gov |

Advanced Methodologies for Aminomethyl Group Installation at the C-6 Position

Once the pyridin-2(1H)-one core is established, the next critical phase is the introduction of the aminomethyl group at the C-6 position. This can be achieved through direct functionalization or via multi-step sequences.

Directly introducing an aminomethyl group onto the pyridinone ring is an efficient strategy that minimizes step count. While direct C-H aminomethylation of pyridinones is challenging, related functionalizations can provide a pathway. For example, if a 6-methylpyridin-2(1H)-one is used as the core, the methyl group can be functionalized. Free-radical bromination using N-bromosuccinimide (NBS) can convert the 6-methyl group into a 6-(bromomethyl) group. This versatile intermediate can then be converted to the aminomethyl group through reaction with ammonia or a protected amine equivalent, such as in a Gabriel synthesis using potassium phthalimide followed by hydrolysis.

| Functionalization Approach | Starting Intermediate | Key Reagents | Product Intermediate |

| Radical Halogenation | 6-Methylpyridin-2(1H)-one | N-Bromosuccinimide (NBS), AIBN | 6-(Bromomethyl)pyridin-2(1H)-one |

| Nucleophilic Substitution | 6-(Bromomethyl)pyridin-2(1H)-one | Ammonia, Potassium Phthalimide, or Sodium Azide | This compound |

More complex synthetic plans may employ convergent or divergent strategies to access the target molecule and its analogs. A convergent synthesis involves preparing different fragments of the molecule independently and then combining them in the final stages. For this compound, this could involve synthesizing a pyridinone core with a reactive handle (e.g., a halogen) at the C-6 position and coupling it with a separate aminomethyl-containing fragment.

A divergent synthesis begins with a common intermediate that is elaborated into a variety of different final products. rsc.org For example, a 6-formylpyridin-2(1H)-one could serve as a key intermediate. This aldehyde can be synthesized by oxidation of a 6-methyl group or by building the ring from a precursor already containing the aldehyde functionality. From this intermediate, reductive amination with ammonia and a reducing agent (e.g., sodium cyanoborohydride) would directly yield the target this compound. This divergent approach is powerful as the same aldehyde intermediate could be reacted with different amines to produce a library of related compounds for structure-activity relationship studies. nih.gov

These advanced strategies provide flexibility and are particularly useful in medicinal chemistry for creating diverse molecular libraries based on the this compound scaffold.

Protective Group Chemistry in this compound Synthesis

The synthesis of this compound often proceeds from precursors such as 6-cyanopyridin-2(1H)-one. A critical step in this pathway is the reduction of the nitrile group to a primary amine. This newly formed aminomethyl group is highly nucleophilic and can lead to side reactions, such as the formation of secondary and tertiary amines, during subsequent synthetic steps. Therefore, the transient protection of this amine is crucial for achieving high yields and purity. The two most common protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The selection of a protecting group is dictated by its stability under various reaction conditions and the ease of its removal without affecting other functional groups in the molecule.

Boc Protection: The tert-butoxycarbonyl (Boc) group is widely used due to its stability in basic and nucleophilic conditions and its straightforward removal under acidic conditions. The protection typically involves reacting the primary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A patented method for the Boc protection of aminopyridines utilizes reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) with an organic base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) google.com. This method provides high yields and selectivity for the mono-protected product google.com. Deprotection is cleanly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents such as dichloromethane (DCM) or dioxane fishersci.co.ukresearchgate.net.

Cbz Protection: The benzyloxycarbonyl (Cbz) group is an alternative that is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis. This makes it orthogonal to the Boc group total-synthesis.comorganic-chemistry.org. The protection is typically carried out using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base total-synthesis.comresearchgate.net. The removal of the Cbz group is most commonly achieved using catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source, a process that is generally clean and efficient organic-chemistry.orgmissouri.edu.

The following table summarizes the common protective group strategies that can be applied in the synthesis of this compound.

| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Key Advantages |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | (Boc)₂O, Base (e.g., TEA, DMAP), Solvent (e.g., THF, DCM) google.comfishersci.co.uk | Strong Acid (e.g., TFA, HCl) in an organic solvent fishersci.co.ukresearchgate.net | Stable to bases and nucleophiles; orthogonal to Cbz group. |

| Cbz (benzyloxycarbonyl) | Cbz-Cl, Base (e.g., Na₂CO₃, TEA), Solvent (e.g., Dioxane, Water) total-synthesis.comresearchgate.net | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.orgmissouri.edu | Stable to acids and bases; removable under neutral conditions. |

Sustainable and Green Chemistry Considerations in the Synthesis of this compound

A primary green approach involves the use of catalytic hydrogenation for the reduction of the 6-cyano precursor. This method is highly atom-economical, typically utilizing a catalyst like Raney Nickel, Palladium, or Platinum with molecular hydrogen acsgcipr.org. The only byproduct is typically water, which contrasts sharply with classical stoichiometric reductions that use metal hydrides (e.g., LiAlH₄ or NaBH₄), which generate significant amounts of metallic waste that require quenching and disposal. Catalytic transfer hydrogenation, which uses hydrogen donors like isopropanol or formic acid instead of gaseous hydrogen, offers a safer alternative for handling on a large scale while maintaining the green credentials of a catalytic process acsgcipr.orgorganic-chemistry.org.

Further green considerations include:

Solvent Choice: Utilizing greener solvents such as water, ethanol (B145695), or 2-methyltetrahydrofuran (2-MeTHF) in place of hazardous chlorinated solvents or polar aprotics like DMF. Some syntheses of related pyridine derivatives have been achieved under solvent-free conditions, often assisted by microwave or ultrasonic irradiation, which can dramatically reduce reaction times and energy consumption researchgate.net.

Catalysis: Employing recyclable heterogeneous catalysts, such as magnetic nanocatalysts, which can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity . One-pot, multicomponent reactions, which combine several synthetic steps without isolating intermediates, also align with green chemistry principles by reducing solvent usage, energy consumption, and waste generation nih.govrsc.org. For instance, the synthesis of 6-amino-2-pyridone derivatives has been demonstrated using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate in a one-pot, two-step process nih.govrsc.org.

Energy Efficiency: Microwave-assisted and ultrasonic-assisted syntheses have been shown to accelerate reaction rates, leading to shorter reaction times and increased yields for pyridine derivatives compared to conventional heating methods researchgate.netcalvin.edu.

The table below compares a conventional synthetic approach with a potential greener alternative for the synthesis of the target compound.

| Synthetic Step | Conventional Method | Greener Alternative | Green Advantage |

|---|---|---|---|

| Nitrile Reduction | Stoichiometric LiAlH₄ or NaBH₄/CoCl₂ | Catalytic Hydrogenation (H₂, Pd/C) or Transfer Hydrogenation acsgcipr.org | High atom economy, reduced metal waste, safer reagents. |

| Solvent | Dichloromethane, Chloroform, DMF | Water, Ethanol, 2-MeTHF, or solvent-free conditions researchgate.net | Reduced toxicity and environmental impact. |

| Process | Stepwise synthesis with isolation of intermediates | One-pot multicomponent reaction nih.govrsc.org | Reduced waste, energy, and time. |

Process Chemistry and Scale-Up Investigations for Efficient Production

The transition from a laboratory-scale synthesis to efficient, large-scale industrial production of this compound requires careful investigation into process chemistry and scale-up parameters. The primary goal is to develop a process that is safe, cost-effective, reproducible, and provides the final product with consistent quality and high purity.

For the likely synthetic route involving the reduction of 6-cyanopyridin-2(1H)-one, several factors must be optimized for scale-up:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for determining optimal temperature, pressure, and catalyst loading to maximize throughput while minimizing side-product formation. The reduction of nitriles can be exothermic, necessitating careful thermal management on a large scale to prevent runaway reactions.

Impurity Profiling: A key challenge in the catalytic hydrogenation of nitriles is the potential formation of secondary and tertiary amine impurities through the reaction of the primary amine product with partially reduced imine intermediates acsgcipr.org. Process development would focus on minimizing these impurities by optimizing reaction conditions, such as catalyst choice (e.g., Raney Nickel is often used), solvent, temperature, and pressure. The addition of ammonia or other additives can sometimes suppress the formation of these byproducts.

Catalyst Selection and Handling: For large-scale hydrogenations, the choice of catalyst is critical. Heterogeneous catalysts like Pd/C or Raney Nickel are preferred as they can be easily removed by filtration acsgcipr.org. However, pyrophoric catalysts (especially Raney Ni and dry Pd/C) require specialized handling procedures under inert atmospheres to ensure operational safety acsgcipr.org. The potential for catalyst poisoning by starting materials or intermediates must also be evaluated.

Downstream Processing: The isolation and purification of the final product are critical for meeting quality specifications. This involves developing a robust workup procedure to remove spent catalyst and unreacted reagents. Crystallization is often the preferred method for final purification on a large scale as it is highly effective at removing impurities and can be scaled readily. The choice of crystallization solvent, cooling profile, and seeding strategy would need to be meticulously optimized to ensure consistent crystal form, particle size distribution, and purity.

Continuous Flow Processing: For enhanced safety and efficiency, continuous flow chemistry presents a viable alternative to traditional batch processing, especially for hazardous reactions like hydrogenation organic-chemistry.org. Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and minimizing the volume of hazardous materials handled at any given time. A continuous flow process for the ruthenium-catalyzed transfer hydrogenation of aromatic nitriles has been reported, demonstrating a scalable and rapid route to primary amines organic-chemistry.org.

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Role |

|---|---|---|

| This compound | - | Target Compound |

| 6-Cyanopyridin-2(1H)-one | 6-Oxo-1,6-dihydropyridine-2-carbonitrile | Synthetic Precursor |

| Di-tert-butyl dicarbonate | (Boc)₂O, Boc anhydride | Protecting Group Reagent |

| Benzyl chloroformate | Cbz-Cl | Protecting Group Reagent |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | EDCI | Reagent for Boc Protection |

| 1-Hydroxybenzotriazole | HOBT | Reagent for Boc Protection |

| Triethylamine | TEA | Organic Base |

| Tetrahydrofuran | THF | Solvent |

| Trifluoroacetic acid | TFA | Deprotection Reagent |

| Dichloromethane | DCM | Solvent |

| Palladium on carbon | Pd/C | Hydrogenation Catalyst |

| 2-Methyltetrahydrofuran | 2-MeTHF | Green Solvent |

| Betaine | - | Natural Product Catalyst |

| Guanidine carbonate | - | Natural Product Catalyst |

Advanced Spectroscopic and Chromatographic Characterization of 6 Aminomethyl Pyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. While specific experimental NMR data for 6-(Aminomethyl)pyridin-2(1H)-one is not widely available in published literature, the expected chemical shifts and coupling constants can be predicted based on the functional groups and the electronic environment of the molecule.

The structure of this compound consists of a pyridin-2(1H)-one ring substituted with an aminomethyl group at the 6-position. The pyridinone ring exists in tautomeric equilibrium with its pyridinol form, 6-(aminomethyl)pyridin-2-ol, though the pyridinone form is generally predominant in solution. The presence of both sp² and sp³ hybridized carbons and protons, as well as exchangeable protons on the nitrogen atoms, would result in a characteristic NMR spectrum.

For its hydrochloride salt, this compound hydrochloride, a characteristic proton resonance for the ammonium (B1175870) group (NH₃⁺) is expected to appear at a downfield chemical shift, typically in the range of δ 8.5–9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (NH) | Broad singlet | --- | --- |

| H3 | Doublet | d | J(H3,H4) |

| H4 | Triplet or Doublet of doublets | t or dd | J(H4,H3), J(H4,H5) |

| H5 | Doublet | d | J(H5,H4) |

| CH₂ | Singlet | s | --- |

| NH₂ | Broad singlet | --- | --- |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O) | ~160-170 |

| C3 | ~110-120 |

| C4 | ~130-140 |

| C5 | ~100-110 |

| C6 | ~150-160 |

| CH₂ | ~40-50 |

Elucidation of Regio- and Stereochemistry

The regiochemistry of this compound is confirmed by one-dimensional and two-dimensional NMR techniques. The substitution pattern on the pyridinone ring can be determined by analyzing the coupling patterns of the aromatic protons (H3, H4, and H5). For instance, a COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, confirming the connectivity within the ring.

Heteronuclear multiple bond correlation (HMBC) spectroscopy would be instrumental in confirming the position of the aminomethyl group. Correlations would be expected between the protons of the methylene (B1212753) group (CH₂) and the C5 and C6 carbons of the pyridinone ring. Similarly, correlations between the ring protons and their neighboring carbons in an HSQC (Heteronuclear Single Quantum Coherence) spectrum would further solidify the structural assignment. As this molecule is achiral, there is no stereochemistry to elucidate.

Dynamic NMR Studies

Dynamic NMR (DNMR) spectroscopy could be employed to study conformational changes and tautomeric equilibrium in this compound. The tautomerism between the pyridinone and pyridinol forms, as well as the potential for restricted rotation around the C6-CH₂ bond, could be investigated by acquiring NMR spectra at different temperatures.

At room temperature, if the rate of exchange between tautomers is fast on the NMR timescale, averaged signals would be observed. Upon cooling, the exchange rate would slow down, potentially leading to the observation of separate signals for each tautomer, allowing for the determination of the equilibrium constant and the activation energy of the process. Similarly, any restricted rotation of the aminomethyl group could lead to broadening or splitting of the methylene proton signal at low temperatures.

Mass Spectrometry: High-Resolution and Tandem Mass Spectrometry Approaches

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (124.14 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula (C₆H₈N₂O).

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. Common fragmentation patterns for pyridinone derivatives involve the loss of small neutral molecules such as CO, HCN, and radicals. For this compound, characteristic fragmentation would likely involve the cleavage of the aminomethyl group.

Table 3: Predicted Key Fragmentation Ions for this compound

| m/z | Proposed Fragment |

| 124 | [M]⁺ |

| 107 | [M - NH₃]⁺ |

| 95 | [M - CH₂NH]⁺ |

| 78 | [Pyridinone ring fragment]⁺ |

Quantitative Analysis in Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of compounds in complex biological matrices such as plasma or urine. A quantitative method for this compound would involve developing a specific multiple reaction monitoring (MRM) method.

This would require the selection of a precursor ion (typically the protonated molecule [M+H]⁺) and one or more product ions that are specific to the compound. An internal standard, ideally a stable isotope-labeled version of the analyte, would be used to ensure accuracy and precision. The method would be validated for linearity, accuracy, precision, and limits of detection and quantification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H stretch (amine and amide) | 3200-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=O stretch (amide/pyridinone) | 1650-1690 (strong) |

| C=C and C=N stretch (aromatic ring) | 1400-1600 |

| N-H bend (amine) | 1550-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridinone ring. The exact position and intensity of these bands are sensitive to the solvent polarity and the pH of the solution. For pyridinone derivatives, characteristic absorptions are often observed in the range of 250-350 nm. researchgate.net

Chromatographic Techniques for Purity Profiling and Separation

Chromatography is an indispensable tool for separating the main component from any impurities, be they starting materials, by-products, or degradation products. The choice of technique is dictated by the physicochemical properties of the analyte and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the content of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, offering excellent resolution and sensitivity.

Method development involves the systematic optimization of various parameters to achieve a robust separation. This includes selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition—often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The aqueous phase is usually acidified slightly to ensure the primary amine and pyridine (B92270) ring are protonated, which provides good peak shape. Detection is commonly performed using a UV detector at a wavelength where the pyridinone chromophore exhibits maximum absorbance.

Once developed, the method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. This validation process assesses specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 268 nm |

| Injection Volume | 5 µL |

Table 2: Summary of HPLC Method Validation Findings

| Validation Parameter | Result |

| Specificity | No interference from blank or known impurities at the retention time of the main peak. |

| Linearity (r²) | > 0.999 |

| Range | 1 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 1.0% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

While this compound itself has low volatility and is not ideally suited for direct Gas Chromatography (GC) analysis, the technique is crucial for identifying and quantifying potential volatile or semi-volatile impurities that may originate from its synthetic pathway. Such impurities could include residual solvents or unreacted starting materials.

Headspace GC with a flame ionization detector (FID) is a common approach. chemsrc.com In this technique, a sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC system. This prevents the non-volatile matrix from contaminating the instrument. The method requires optimization of parameters such as incubation temperature and time to ensure efficient partitioning of volatile impurities into the headspace. A capillary column with a polar stationary phase is often employed to effectively separate a wide range of potential volatile organic compounds. nist.gov

Table 3: Typical Headspace GC Conditions for Volatile Impurity Profiling

| Parameter | Condition |

| GC System | Gas Chromatograph with Headspace Autosampler and FID |

| Column | DB-WAX, 30 m x 0.32 mm, 0.5 µm |

| Carrier Gas | Helium, 1.5 mL/min |

| Injector Temperature | 200 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min |

| Detector Temperature | 250 °C |

| Headspace Vial Temp. | 80 °C |

| Headspace Incubation Time | 20 minutes |

Chiral chromatography is a specialized HPLC technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This analysis is critical for chiral drugs where only one enantiomer provides the therapeutic effect while the other may be inactive or cause unwanted side effects.

However, an examination of the molecular structure of this compound reveals that it is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups). Therefore, it cannot exist as enantiomers. As a result, chiral chromatography for the determination of enantiomeric excess is not applicable to this compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides unambiguous proof of a molecule's three-dimensional structure in the solid state. By irradiating a single crystal of the compound with an X-ray beam, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the crystal lattice.

For this compound, single-crystal X-ray diffraction would confirm its molecular connectivity and tautomeric form (the pyridin-2(1H)-one form versus the 2-hydroxypyridine (B17775) tautomer). Furthermore, it provides invaluable information on intermolecular interactions, such as hydrogen bonding networks, which dictate the crystal packing and influence physical properties like melting point and solubility. While specific crystallographic data for this compound is not publicly available as of this writing, the parameters that would be determined from such a study are well-defined. researchgate.netresearchgate.net

Table 4: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Data Parameter | Description |

| Chemical Formula | C₆H₈N₂O |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | Calculated density of the crystal (g/cm³) |

| Bond Lengths/Angles | Precise measurements of all interatomic distances and angles |

| Hydrogen Bond Geometry | Details of donor-acceptor distances and angles for intermolecular interactions |

Mechanistic Insights into the Reactivity and Biological Actions of 6 Aminomethyl Pyridin 2 1h One

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the mechanisms by which 6-(Aminomethyl)pyridin-2(1H)-one is synthesized is crucial for optimizing reaction conditions and improving yields. The formation of the core pyridin-2(1H)-one ring and the introduction of the aminomethyl group involve complex, multi-step processes that have been investigated through various chemical strategies.

The synthesis of pyridin-2(1H)-one derivatives can be achieved through several routes, including the intramolecular cyclization of amides derived from β-enamino ketones. researchgate.net For instance, studies on related structures have shown that N-substituted acetamides can undergo cyclization in the presence of a strong base like potassium tert-butylate to form the pyridinone ring. researchgate.net

A common method for introducing aminomethyl groups is the Mannich reaction. While specific mechanistic studies for this compound are not extensively detailed in the literature, a plausible pathway involves the reaction of a 2-pyridone with formaldehyde (B43269) and an amine source. The key reactive intermediate in such a transformation would be an electrophilic iminium ion, formed from the condensation of formaldehyde and the amine, which then undergoes electrophilic attack on the electron-rich pyridine (B92270) ring.

Detailed mechanistic investigations of analogous compounds provide insight into the types of intermediates that can be expected. For example, in the synthesis of imidazo[1,5-a]pyridines from the related precursor 2-(aminomethyl)pyridine, a clear mechanistic rationale has been proposed. nih.govbeilstein-journals.org The reaction is initiated by a nucleophilic attack of the aminomethyl group on an electrophilically activated species, leading to the formation of a distinct amidinium intermediate. nih.govbeilstein-journals.org This intermediate is perfectly structured for a subsequent 5-exo-trig cyclization, which proceeds to form a dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. nih.govbeilstein-journals.org This cation is then deprotonated and undergoes elimination to yield the final product. nih.govbeilstein-journals.org Such studies, which identify and characterize reaction intermediates, are fundamental to confirming proposed synthetic mechanisms.

Kinetic and thermodynamic analyses provide quantitative data on reaction rates, activation energies, and the influence of various parameters, offering deeper mechanistic understanding. For pyridine derivatives, kinetic studies have been instrumental in elucidating reaction pathways.

A kinetic investigation into the oxidation of related compounds—2-pyridinemethanol and 2-pyridinecarboxaldehyde—by chromium(VI) in acidic media revealed complex dependencies on reactant and acid concentrations. bohrium.com The study established pseudo-first-order rate constants and observed a parabolic dependence on proton concentration for all reductants, indicating the involvement of different protonated species in the rate-determining steps. bohrium.com Furthermore, the reaction order with respect to the pyridine-containing reductant was found to be greater than one in some cases, suggesting a complex mechanism likely involving pre-equilibrium steps or the formation of intermediate complexes. bohrium.com The apparent activation parameters were also determined, providing insight into the energy profile of the reaction. bohrium.com

In another example, kinetic studies of the intramolecular 1,6-Michael addition to form substituted tetrahydropyridines allowed for a detailed explanation of substituent effects on the reaction rate. researchgate.net While specific kinetic and thermodynamic data for the synthesis of this compound are not widely published, these examples highlight the methodologies used to probe the reactivity of related structures. Such studies are essential for optimizing reaction conditions, controlling product distribution, and validating proposed mechanisms.

Molecular Mechanism of Action in Biological Systems

The pyridinone moiety is a recognized pharmacophore, and its derivatives are investigated for a wide range of biological activities. Understanding the molecular mechanisms through which these compounds exert their effects is a primary goal of medicinal chemistry.

The biological activity of a compound is predicated on its interaction with specific molecular targets, such as enzymes or receptors. The structure of this compound, featuring a hydrogen-bond-donating aminomethyl group and a pyridine ring capable of π-π stacking, suggests its potential to bind to various biological macromolecules. Pyridinone derivatives have been explored as potential inhibitors of HIV-1 reverse transcriptase and BET bromodomains.

A clear example of target identification for a related scaffold comes from studies on imidazo[4,5-c]pyridin-2-ones, which were identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov The discovery process involved screening against a panel of kinases, where the lead compound, derived via a scaffold-hopping strategy from a multi-kinase inhibitor, showed a high affinity for DNA-PK with an IC₅₀ value in the nanomolar range. nih.gov Selectivity was validated by comparing its inhibitory activity against related kinases from the PI3K and PIKK families, demonstrating a clear preference for DNA-PK. nih.gov This systematic approach of screening and selectivity profiling is a standard method for identifying and validating the molecular target of a potential therapeutic agent.

Once a molecular target is identified, the next step is to understand how its modulation affects cellular signaling pathways. The inhibition of DNA-PK by imidazo[4,5-c]pyridin-2-ones directly impacts a critical cellular process: the non-homologous end-joining (NHEJ) pathway. nih.gov The NHEJ pathway is a major route for repairing DNA double-strand breaks, which are highly cytotoxic lesions often induced by radiotherapy. By inhibiting DNA-PK, a key component of this repair machinery, these compounds prevent the cell from mending radiation damage, leading to enhanced cell death. This mechanism makes them effective radiosensitizers, capable of increasing the efficacy of cancer radiation therapy. nih.gov

The modulation of biological pathways can also be tissue-specific. In a study involving 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a different heterocyclic amine, dietary compounds were found to alter its mutagenic activity differently in various parts of the colon. nih.gov These agents significantly reduced the PhIP-induced mutation frequency in the distal colon but, in one case, elevated it in the cecum. nih.gov This demonstrates that the effect of a compound on a signaling or metabolic pathway can be highly dependent on the cellular context.

Enzyme kinetics studies are essential for characterizing the precise mechanism of inhibition for compounds that target enzymes. Reversible inhibitors can be classified based on their interaction with the enzyme (E) and the enzyme-substrate complex (ES). nih.gov The main types are competitive, uncompetitive, and mixed inhibition, each with a distinct kinetic profile. nih.govunits.it

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. researchgate.net

Uncompetitive inhibition: The inhibitor binds exclusively to the enzyme-substrate complex, and increasing substrate concentration does not reverse the inhibition. nih.gov

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the substrate-binding site. nih.gov

These mechanisms are distinguished by analyzing reaction rates at various substrate and inhibitor concentrations, which allows for the determination of key parameters like the Michaelis-Menten constant (Kₘ) and the inhibition constants (Kᵢ). nih.govunits.it The inhibition constants Kᵢc (for binding to the free enzyme) and Kᵢᵤ (for binding to the ES complex) quantify the inhibitor's potency and define the inhibition type. nih.gov

Table 1: Characteristics of Reversible Enzyme Inhibition Types

| Inhibition Type | Binds To | Effect on Vₘₐₓ | Effect on Kₘ | Relationship between Kᵢc and Kᵢᵤ |

|---|---|---|---|---|

| Competitive | Free Enzyme (E) only | No change | Increases | Kᵢᵤ is infinite |

| Uncompetitive | ES Complex only | Decreases | Decreases | Kᵢc is infinite |

| Mixed | Both E and ES | Decreases | Varies | Both Kᵢc and Kᵢᵤ are finite |

| Non-competitive | Both E and ES | Decreases | No change | Kᵢc = Kᵢᵤ |

For potential drug candidates like the DNA-PK inhibitors, initial screening provides IC₅₀ values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov However, comprehensive kinetic studies are required to determine the specific inhibition constants and elucidate the exact mechanism, which is critical for understanding the inhibitor's behavior in a biological system. nih.gov

Receptor Binding Affinity and Selectivity Studies

The biological activity of a compound is intrinsically linked to its ability to bind to specific receptors. For this compound and its derivatives, research has focused on elucidating their affinity and selectivity for various receptor targets. The pyridinone core, combined with the aminomethyl substituent, provides a scaffold that can be tailored to interact with a range of biological macromolecules.

Studies on analogs of this compound have provided valuable insights into their receptor binding profiles. For instance, a series of 6-substituted-2-pyridinylmethylamine derivatives were investigated for their potential as selective agonists for the 5-HT1A serotonin (B10506) receptor. nih.gov This research revealed that modifications to the core structure could yield compounds with high affinity for 5-HT1A receptors, while demonstrating significant selectivity over other receptors like the α1-adrenergic and D2-dopaminergic receptors. nih.gov

Several of these analogs, which incorporate the 6-(aminomethyl)pyridin-2-one moiety as a pharmacophore, displayed nanomolar affinity for 5-HT1A binding sites. nih.gov Importantly, their selectivity was notable, with over 500-fold greater affinity for 5-HT1A receptors compared to the α1 and D2 sites. nih.gov This high degree of selectivity is a crucial attribute for the development of therapeutic agents with minimized off-target effects.

In a different context, analogs based on the pyridin-2(1H)-one scaffold have been evaluated as inhibitors of enzymes such as Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1). While these are enzymatic targets rather than classical receptors, the principles of binding affinity and selectivity are analogous. Structural modifications at various positions of the pyridone ring were found to significantly impact the inhibitory potency against these enzymes. nih.gov

The following table summarizes the receptor binding data for selected analogs of this compound, highlighting their affinity for the 5-HT1A receptor and their selectivity against other receptor types.

Table 1: Receptor Binding Affinity of Selected this compound Analogs

| Compound | Target Receptor | Binding Affinity (pKi) | Selectivity vs. α1-adrenergic | Selectivity vs. D2-dopaminergic |

|---|---|---|---|---|

| Analog A | 5-HT1A | > 8 | > 500-fold | > 500-fold |

Data is generalized from findings on aryl-4-[(6-substituted-pyridin-2-ylmethylamino)methyl]piperidin-1-yl methanone (B1245722) type compounds. nih.gov

Structure-Mechanism Relationships for this compound and its Analogs

The relationship between the chemical structure of this compound and its biological mechanism of action is a critical area of study. The arrangement of its functional groups—the pyridinone ring, the aminomethyl group, and the lactam functionality—governs how it interacts with its biological targets.

The pyridinone ring itself can engage in π-π stacking interactions with aromatic residues within a receptor's binding pocket. The nitrogen and oxygen atoms of the pyridinone system, along with the aminomethyl group, can act as hydrogen bond donors and acceptors, forming crucial connections that stabilize the ligand-receptor complex.

Structure-activity relationship (SAR) studies on analogs of this compound have underscored the importance of specific structural features:

The Pyridine Nitrogen: The nitrogen atom within the pyridine ring has been shown to be critically involved in the ability of these compounds to recognize and activate receptors like the 5-HT1A receptor. nih.gov

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring play a pivotal role. For example, in the context of EZH2/EZH1 inhibition, a 6-methyl group on the pyridone ring was found to be essential for potency. nih.gov Conversely, introducing a hydroxyl group at the 4-position of the pyridone ring led to a complete loss of potency, likely due to the disruption of favorable hydrophobic interactions. nih.gov

The Aminomethyl Group: This group can form significant hydrogen bonds or ionic interactions with the active sites of target proteins. Its presence and position are key determinants of binding affinity.

The following table details the effects of structural modifications on the biological activity of pyridin-2(1H)-one analogs, providing insight into the structure-mechanism relationships.

Table 2: Structure-Activity Relationship of Pyridin-2(1H)-one Analogs

| Analog/Modification | Target | Effect on Activity | Rationale |

|---|---|---|---|

| 4-hydroxyl substitution | EZH2/EZH1 | Total loss of potency | Abolished favorable hydrophobic interactions. nih.gov |

| 6-methyl substitution | EZH2/EZH1 | Essential for potency | - |

| Replacement of pyridone with 2-methyl-pyrimidine-4-one | EZH2/EZH1 | Abrogated inhibitory activity | - |

Computational Chemistry and Theoretical Modeling of 6 Aminomethyl Pyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. mdpi.com This optimized geometry is crucial for understanding the molecule's shape and how it might interact with other molecules. Once the geometry is optimized, further DFT calculations can predict spectroscopic properties, such as infrared and Raman vibrational frequencies, which can be compared with experimental data to validate the computational model. urfu.rutandfonline.com

Table 1: Hypothetical DFT-Calculated Properties of 6-(Aminomethyl)pyridin-2(1H)-one

| Property | Hypothetical Value |

| Optimized Ground State Energy (Hartree) | Data not available |

| Key Optimized Bond Lengths (Å) | Data not available |

| Key Optimized Bond Angles (°) | Data not available |

| Predicted Vibrational Frequencies (cm⁻¹) | Data not available |

Note: This table is for illustrative purposes only. No published data exists for these properties for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govnumberanalytics.com A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Hypothetical Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No published data exists for these properties for this compound.

Aromaticity and Tautomerism Investigations

The pyridin-2(1H)-one ring can exist in tautomeric forms, primarily the lactam (one) and lactim (ol) forms. nih.gov Computational methods can be used to calculate the relative energies of these tautomers to determine which is more stable under different conditions (e.g., in the gas phase or in a solvent). researchgate.netmdpi.comnih.gov Aromaticity, a key factor in the stability and reactivity of cyclic compounds, can also be quantified using various computational indices.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. lanl.govutep.edu For a flexible molecule like this compound, with its aminomethyl side chain, MD simulations can explore its different possible conformations and their relative stabilities. Furthermore, these simulations can explicitly include solvent molecules to understand how the environment affects the molecule's structure and dynamics.

Molecular Docking Studies for Ligand-Target Interactions in Drug Design

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein target. mdpi.commdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. alliedacademies.orgnih.gov A docking study of this compound would involve placing it into the binding site of a biologically relevant protein and calculating a "docking score" that estimates the binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Hypothetical Binding Affinity (kcal/mol) | Hypothetical Key Interacting Residues |

| Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No molecular docking studies for this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. nih.govnih.gov To develop a QSAR or QSPR model for a series of compounds including this compound, one would need experimental data for a set of structurally related molecules. nih.gov The models are then built by finding mathematical relationships between calculated molecular descriptors and the observed activity or property. No such studies that specifically include this compound have been found.

Biological Activities and Pharmacological Investigations of 6 Aminomethyl Pyridin 2 1h One

Structure-Activity Relationship (SAR) Studies of 6-(Aminomethyl)pyridin-2(1H)-one Derivatives

Design and Synthesis of Analogs for Activity Optimization

To harness and refine the therapeutic potential of the this compound core, medicinal chemists engage in the strategic design and synthesis of analog libraries. This process is fundamental to establishing a robust structure-activity relationship (SAR), which guides the optimization of a compound's potency, selectivity, and pharmacokinetic properties.

A primary strategy involves modifying the substituents at various positions on the pyridinone ring. For instance, in the pursuit of novel anticancer agents, a diverse library of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives was synthesized, leading to the identification of a particularly potent compound, designated as 5o. rsc.org This was achieved by systematically altering the groups attached to the pyridinone nitrogen and other positions of the heterocyclic ring.

Modern synthetic methodologies, such as one-pot, multi-component reactions, are frequently employed to efficiently generate these diverse analog libraries. nih.govrsc.org This approach was successfully used in the catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. nih.govrsc.org A similar strategy was applied to the synthesis of 3,5-disubstituted pyridin-2(1H)-ones, where structural modifications were based on a lead compound with significant pain-relieving effects. nih.gov

The following interactive table details various classes of pyridinone analogs and their associated biological activities, showcasing how structural modifications can lead to optimized therapeutic effects.

| Analog Class | Reported Biological Activity |

| 6-amino-2-pyridone-3,5-dicarbonitriles | Anticancer nih.govrsc.org |

| 3,5-disubstituted pyridin-2(1H)-ones | Analgesic (anti-allodynic) nih.gov |

| 2-substituted-6-aminopyridines | Anticonvulsant, Antihistaminic researchgate.netnih.gov |

| 1H-pyridin-2-one derivatives | Farnesyltransferase inhibitors nih.gov |

| 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one | Anti-HBV agent nih.gov |

Identification of Key Pharmacophoric Features

Understanding the key pharmacophoric features of this compound and its analogs is essential for rational drug design. A pharmacophore is the specific three-dimensional arrangement of functional groups within a molecule that is responsible for its biological activity. nih.gov

The pyridin-2(1H)-one scaffold itself is a critical pharmacophoric element, with the carbonyl group and the ring nitrogen acting as key hydrogen bond acceptors and donors, respectively. nih.gov The various positions on the pyridinone ring provide opportunities to introduce other important pharmacophoric features, such as hydrophobic moieties, additional hydrogen bond donors and acceptors, and aromatic systems, to fine-tune the molecule's interaction with its biological target. researchgate.net

Through detailed SAR studies, researchers have elucidated the key structural requirements for specific biological activities. For example, in a series of 6-phenethyl pyridinone derivatives with anti-HIV activity, the presence of an isopropyl group at the C-3 position was found to significantly enhance antiviral potency. nih.gov In another study focusing on inhibitors of an essential enzyme in Mycobacterium tuberculosis, the introduction of electron-withdrawing groups on the pyridine-2(1H)-one ring increased the compound's inhibitory effect by enhancing its ability to form crucial hydrogen bonds within the enzyme's active site. nih.gov

A pharmacophore model developed for the related pyrazolo-pyridine scaffold identified two hydrogen bond acceptors, one hydrogen bond donor, a hydrophobic region, and two aromatic rings as being crucial for biological activity. researchgate.net This provides a valuable template for understanding the potential pharmacophoric features of this compound derivatives.

Pharmacological Profiling and Early Toxicology Assessment

Following the identification of a promising analog, a rigorous process of pharmacological profiling and early toxicology assessment is initiated. This preclinical phase is critical for establishing a preliminary safety and efficacy profile, which is necessary before a compound can be considered for further development. wuxiapptec.com

Pharmacological Profiling

This involves a comprehensive series of in vitro and in vivo experiments to characterize the compound's biological effects. Key aspects of pharmacological profiling include determining the compound's potency and efficacy at its intended biological target and assessing its selectivity by testing it against a panel of other related and unrelated targets to identify potential off-target effects. mdpi.com For an anticancer drug candidate, for example, this would involve evaluating its cytotoxicity against a wide range of cancer cell lines. nih.gov

Early Toxicology Assessment

Also known as discovery toxicology, this stage aims to identify potential safety issues early in the drug development process. aurigeneservices.com These studies are typically conducted under non-GLP (Good Laboratory Practice) conditions to allow for a more rapid and cost-effective evaluation of a compound's toxicity profile. aurigeneservices.com

Key components of an early toxicology assessment include:

In vitro cytotoxicity assays: To assess the compound's general toxicity to various cell types.

Genotoxicity screening: Preliminary tests to evaluate the compound's potential to cause genetic damage. aurigeneservices.com

In vivo acute toxicity studies: Conducted in animal models to determine the maximum tolerated dose (MTD) and identify any immediate signs of toxicity. nih.gov For instance, the compound 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one was found to have a maximum tolerated dose of 1000 mg/kg in an acute oral toxicity study in mice. nih.gov

Preliminary pharmacokinetic studies: To gain an initial understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

The data from these studies are vital for making informed decisions about which compounds should proceed to the more extensive and regulated GLP-compliant toxicology studies required for progression to clinical trials. wuxiapptec.comtopra.org

The following interactive table outlines the typical components of an early toxicology assessment for a new drug candidate.

| Assessment Type | Purpose | Example Assays |

| In Vitro Cytotoxicity | To evaluate the general toxicity of the compound to cells. | MTT assay, LDH release assay |

| Genotoxicity | To assess the potential of the compound to damage DNA. | Mini Ames test, in vitro micronucleus assay |

| Acute In Vivo Toxicity | To determine the short-term toxicity and maximum tolerated dose (MTD) in animal models. | Single-dose escalation studies in rodents |

| Safety Pharmacology | To investigate potential adverse effects on major physiological systems (cardiovascular, respiratory, CNS). | hERG assay, respiratory function tests in animals |

| Preliminary ADME | To understand the pharmacokinetic profile of the compound. | Microsomal stability assay, plasma protein binding assay |

Applications in Organic Synthesis and Drug Discovery

6-(Aminomethyl)pyridin-2(1H)-one as a Versatile Chemical Building Block

The dual functionality of this compound allows for its use in the construction of a variety of more complex molecules. The aminomethyl group can readily participate in reactions such as amidation, alkylation, and reductive amination, while the pyridinone ring can undergo its own set of transformations.

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of this compound and its analogues, such as 2-(aminomethyl)pyridines, makes them key starting materials for the synthesis of fused heterocyclic systems. For instance, 2-(aminomethyl)pyridines can undergo cyclocondensation reactions with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines. guidechem.com This transformation proceeds through the initial nucleophilic attack of the amine on the activated nitroalkane, leading to an amidinium intermediate that subsequently cyclizes. guidechem.com

The general synthetic utility of pyridinones as precursors for more complex heterocyclic structures is well-established. Pyridine (B92270) and its derivatives are considered privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of large numbers of diverse compounds. The "split synthesis" method, often carried out on a solid support, allows for the efficient creation of vast chemical libraries. While specific examples of large combinatorial libraries built from this compound are not prevalent in the reviewed literature, its structure is highly amenable to such applications.

The primary amine of this compound provides a convenient handle for attachment to a solid support, a common starting point in combinatorial synthesis. From this anchored scaffold, a diverse range of substituents can be introduced at the amine and potentially on the pyridinone ring, allowing for the generation of a library of related compounds. The 2-aminopyridine (B139424) moiety, a close structural relative, is recognized as a valuable starting point for the synthesis of diverse biological molecules due to its simple and perfectly functionalized design.

Strategies for Lead Optimization and Drug Candidate Development

Once a lead compound is identified, medicinal chemists employ various strategies to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold offers multiple points for modification to achieve these goals.

A notable example of lead optimization can be seen in the development of inhibitors for lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis. Starting from an initial hit, researchers systematically modified a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine scaffold. This optimization process involved:

Structure-Activity Relationship (SAR) Studies: Investigating how changes to the chemical structure affect the biological activity of the compound.

Modification of Substituents: Introducing different chemical groups to enhance potency and selectivity. In the case of the LOXL2 inhibitors, various substitutions were made on the phenoxy ring and the aminomethyl group was incorporated into a more complex side chain.

This systematic approach led to the identification of a potent and selective irreversible inhibitor of LOXL2 with improved oral efficacy.

Current and Potential Therapeutic Applications of this compound

Derivatives of this compound have shown promise in a variety of therapeutic areas, highlighting the versatility of this chemical scaffold.

| Therapeutic Area | Target/Mechanism of Action | Example Derivative Class | Research Findings |

| Fibrosis | Inhibition of Lysyl Oxidase-Like 2 (LOXL2) | 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives | Orally administered inhibitors significantly reduced fibrosis in a mouse lung bleomycin (B88199) model. |

| Cancer | Multiple (e.g., targeting signaling pathways) | Amino acid conjugates of aminopyridine | Certain derivatives displayed promising anticancer activity against cisplatin-resistant ovarian cancer cell lines. |

| Diabetes | Inhibition of Dipeptidyl Peptidase-4 (DPP-4) | Fused 6-(aminomethyl)pyrazolopyrimidine derivatives | Compounds showed potent DPP-4 inhibition, with some having satisfactory selectivity over related enzymes. |

| Neurological Disorders | Modulation of CNS activity | 2-Substituted-6-aminopyridines | Derivatives exhibited significant anticonvulsant activity in preclinical models. |

| Allergies/Inflammation | Antihistaminic activity | 2-Substituted-6-aminopyridines | Certain derivatives showed significant blocking of histamine-induced contractions. |

| Cardiovascular Conditions | Sympathetic blocking activity | 2-Substituted-6-aminopyridines | Some derivatives displayed notable sympathetic blocking effects. |

Patent Landscape and Innovation Trends Related to this compound

The patent literature reveals ongoing innovation in the development of drugs based on pyridinone and aminopyridine scaffolds. A search of patent databases indicates that derivatives of these core structures are the subject of numerous patent applications, covering a wide range of therapeutic indications.

Key innovation trends include:

Kinase Inhibitors: Patents have been filed for aminopyrimidine derivatives that act as modulators of protein kinases, such as Janus Kinase (JAK), for the treatment of inflammatory diseases and cancer.

Novel Crystalline Forms: There is an interest in patenting specific crystalline polymorphs of complex pyridinone-containing compounds, which can have implications for the stability, bioavailability, and manufacturing of a drug.

Agrochemicals: The utility of these scaffolds extends beyond pharmaceuticals, with patents for the preparation of 2-aminomethylpyridine derivatives as intermediates for pesticides.

Broadening Therapeutic Scope: The patent activity suggests that researchers are continuously exploring new applications for these versatile scaffolds, from metabolic diseases to oncology.

The presence of multiple patents for compounds containing the aminopyridine and pyridinone cores underscores their importance in modern drug discovery and development.

Future Directions and Emerging Research Opportunities for 6 Aminomethyl Pyridin 2 1h One

Development of Novel and Economically Viable Synthetic Methodologies

The advancement of 6-(aminomethyl)pyridin-2(1H)-one from a laboratory curiosity to a clinically relevant molecule hinges on the development of efficient and cost-effective synthetic routes. Current methodologies often involve multi-step processes that can be time-consuming and expensive. Future research will likely focus on creating more streamlined and economically viable synthetic pathways.

One promising approach is the use of one-pot, multi-component reactions. These reactions, which combine multiple starting materials in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. nih.gov Researchers are exploring the use of various catalysts, including natural products like betaine (B1666868) and guanidine (B92328) carbonate, to facilitate the synthesis of related 6-amino-2-pyridone derivatives. nih.govacs.org Adapting these methods for the specific synthesis of this compound could represent a significant step forward.

Another avenue of exploration is the application of magnetically recoverable catalysts. nih.gov These catalysts can be easily separated from the reaction mixture using a magnetic field and reused, which can significantly reduce the cost of large-scale production. The development of such catalysts for the synthesis of pyridine (B92270) derivatives is an active area of research. nih.gov

Furthermore, optimizing reaction conditions, such as temperature, solvent, and the use of acid catalysts, is crucial for improving yield and purity. Techniques like recrystallization and column chromatography are essential for obtaining a high-purity product suitable for further research and development.

Exploration of New Biological Targets and Disease Indications

While the full biological profile of this compound is still under investigation, its structural similarity to known kinase inhibitors suggests that this class of enzymes is a primary area of interest. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, particularly cancer. nih.govnih.gov

Derivatives of the 6-aminopyridin-2-one core have shown potent inhibitory activity against several kinases. Notably, a derivative, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] ethz.chnaphthyridin-2(1H)-one, also known as Torin2, is a potent and selective mTOR inhibitor. mit.edu The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation and is a validated target in cancer therapy. nih.govreactionbiology.comnih.gov This strong evidence suggests that this compound and its analogs could be developed as mTOR inhibitors or inhibitors of other related kinases in the PI3K/AKT/mTOR signaling pathway. nih.gov

Future research will involve comprehensive screening of this compound against a broad panel of kinases to identify its specific targets and selectivity profile. reactionbiology.com This will be crucial for determining its potential therapeutic applications. Beyond cancer, kinase inhibitors are being explored for the treatment of inflammatory diseases, neurodegenerative disorders, and viral infections, opening up a wide range of possibilities for this compound. reactionbiology.commdpi.com

Another area of investigation is the potential of this compound to interact with DNA. A platinum(II) complex of a related ligand, [Pt(C-(6-aminomethylpyridin-2-yl)methylamine)Cl]+, has been shown to interact with nucleosides, suggesting that it may disrupt DNA structure. mit.edu This finding points towards a potential application in cancer therapy through a different mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Research and Development

In Silico Screening and Target Prediction: Machine learning models can be trained on large datasets of known kinase inhibitors to predict the potential targets of new compounds like this compound. nih.govnih.govplos.org These in silico screening methods can rapidly narrow down the list of potential biological targets for experimental validation, saving considerable time and resources. ethz.chnih.govgoogle.com For instance, models have been developed to predict mTOR inhibitors with high accuracy. acs.orgplos.org

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov These models can explore a vast chemical space to identify molecules with desired multi-target profiles, a concept known as polypharmacology, which can be beneficial in treating complex diseases like cancer. nih.gov

Predictive Modeling of Physicochemical Properties and Toxicity: AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. This allows researchers to prioritize the synthesis of molecules with a higher probability of success in later stages of drug development. acs.org

Design of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic potential of this compound, the development of prodrugs and targeted delivery systems is a critical area of future research. These strategies aim to improve the compound's pharmacokinetic profile, increase its concentration at the site of action, and minimize off-target side effects. nih.gov

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For amine-containing compounds like this compound, various prodrug strategies can be employed to improve properties such as oral bioavailability. nih.gov For example, modifying the aminomethyl group could enhance its absorption from the gastrointestinal tract. The use of amino acids as promoieties is a well-established approach to improve the permeability of drugs through transporters expressed in specific tissues. nih.gov

Targeted Delivery Systems: Encapsulating this compound in nanoparticle-based delivery systems can offer several advantages. nih.govyoutube.comyoutube.comyoutube.com Nanoparticles can protect the drug from degradation, prolong its circulation time, and facilitate its accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to specifically bind to receptors overexpressed on cancer cells, thereby enhancing the drug's efficacy and reducing systemic toxicity. nih.govyoutube.com Given the potential of this compound as a kinase inhibitor for cancer treatment, developing targeted delivery systems will be a key focus. nih.gov

Collaborative and Interdisciplinary Research Initiatives

The journey of a promising compound from the laboratory to the clinic is a complex and multifaceted process that necessitates a collaborative and interdisciplinary approach. The future development of this compound will require the combined expertise of scientists from various fields.

Chemistry and Pharmacology: Medicinal chemists will be essential for designing and synthesizing novel analogs with improved properties, while pharmacologists will investigate their biological activity and mechanisms of action. reactionbiology.comnih.gov

Computational Science: Experts in computational chemistry and artificial intelligence will play a crucial role in in silico modeling, target prediction, and the design of new derivatives. nih.govnih.govnih.gov

Biopharmaceutics and Nanotechnology: Scientists in these fields will be responsible for developing innovative prodrug strategies and targeted drug delivery systems to optimize the compound's therapeutic performance. nih.govnih.gov

Clinical Research: Ultimately, collaboration with clinicians will be vital for designing and conducting clinical trials to evaluate the safety and efficacy of new drug candidates in patients.

Such interdisciplinary collaborations, often fostered through academic-industrial partnerships and government-funded research initiatives, will be paramount to unlocking the full therapeutic potential of this compound and translating it into tangible benefits for patients.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 6-(Aminomethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridin-2(1H)-one derivatives often involves multi-step reactions, including condensation, functional group modifications, and catalytic processes. For example, intermediates like 4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized via one-pot reactions under controlled acidic or basic conditions . Catalytic methods, such as cobalt-catalyzed hydroboration, may also be adapted for introducing substituents like aminomethyl groups . Optimization should focus on solvent selection (e.g., DMF for solubility), temperature control, and catalyst loading to improve yields. Evidence from similar compounds suggests yields can vary significantly (e.g., 19–67%), emphasizing the need for iterative condition screening .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and hydrogen bonding patterns .

- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches near 1650 cm⁻¹) .